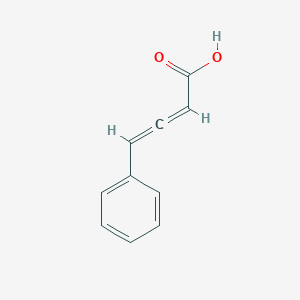
4-Phenylbuta-2,3-dienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenylbuta-2,3-dienoic acid is an unsaturated carboxylic acid featuring a conjugated diene system (C=C=C) and a phenyl substituent at the fourth carbon. For example, highlights the synthesis of buta-2,3-dienoic acid from propargyl chloride, albeit with low yields (6%), underscoring synthetic challenges .
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Phenylbuta-2,3-dienoic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves using ethyl (4-phenylbuta-2,3-dien-1-yl) carbonate derivatives as substrates in asymmetric allenylic alkylation reactions. Optimization includes screening solvents (e.g., tetrahydrofuran, toluene) and bases (e.g., DBU), with THF identified as optimal for stereoselectivity and reactivity . Reaction parameters such as temperature (ambient to reflux) and stoichiometric ratios of substrates should be systematically tested.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including gloves, eye protection, and lab coats. Avoid inhalation of vapors and work in well-ventilated areas. In case of skin contact, rinse immediately with water and soap; for eye exposure, flush with water for 15 minutes and seek medical attention. Store away from strong acids/alkalis and oxidizing agents to prevent hazardous reactions .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Employ analytical techniques such as high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., allenic proton signals at δ 5.5–6.5 ppm), and mass spectrometry (MS) for molecular weight validation. Cross-reference with literature-reported spectral data to resolve discrepancies .
Advanced Research Questions
Q. What strategies are effective in achieving enantioselectivity in asymmetric alkylation reactions using this compound derivatives?
- Methodological Answer : Chiral ligands (e.g., phosphoramidites) or organocatalysts can induce enantioselectivity. Screen chiral auxiliaries in conjunction with substrates like thiochromanones. Use polar solvents (e.g., THF) to stabilize transition states and enhance stereochemical outcomes. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. How do solvent polarity and base selection influence reaction kinetics and stereochemical outcomes in allenylic alkylation involving this compound?
- Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity and stabilize intermediates, accelerating reaction rates. Strong bases like DBU deprotonate substrates efficiently but may promote side reactions. Conduct kinetic studies (e.g., time-resolved NMR) to correlate solvent/base combinations with rate constants and stereoselectivity .
Q. What are the current challenges in elucidating the decomposition pathways and toxicological profile of this compound under varying experimental conditions?
- Methodological Answer : Limited data exist on decomposition products beyond toxic fume generation during combustion . Use thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) to identify degradation byproducts. Collaborate with toxicology labs to assess acute/chronic toxicity via in vitro assays (e.g., cell viability studies) and in vivo models .
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituted Buta-2,3-dienoic Acid Esters
4-(4-Fluoro-phenyl)-2-methyl-buta-2,3-dienoic Acid Ethyl Ester
- Formula : C₁₃H₁₃FO₂ (CAS: 269075-61-8)
- Molecular Weight : 220.24 g/mol
- Synthesis : Produced via reaction of (4-fluoro-phenyl)acetic acid with oxalyl chloride and DMF in tert-butyl methyl ether, yielding an ester derivative .
- Applications : Likely explored for medicinal chemistry due to fluorinated aromatic moieties, which enhance bioavailability and metabolic stability.
4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic Acid Methyl Ester
- Formula : C₉H₇BrN₂O₂ (CAS: 2097068-58-9)
- Molecular Weight : 255.07 g/mol
Ethyl 2-Benzyl-4-phenylbuta-2,3-dienoate
- Formula : C₁₉H₁₈O₂ (CAS: 869885-21-2)
- Molecular Weight : 278.35 g/mol
Data Tables
Table 1: Comparative Properties of Buta-2,3-dienoic Acid Derivatives
Research Implications and Gaps
- Synthetic Optimization: Low yields for buta-2,3-dienoic acid derivatives (e.g., 6% for the parent acid) highlight the need for improved catalytic methods .
- Safety Profiling : Detailed toxicity studies are lacking for most derivatives, necessitating caution in handling .
属性
CAS 编号 |
19131-89-6 |
|---|---|
分子式 |
C10H8O2 |
分子量 |
160.17 g/mol |
IUPAC 名称 |
4-phenylbut-3-enoate |
InChI |
InChI=1S/C10H8O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-8H |
InChI 键 |
LHLLILMLCBGAJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=C[CH+]C(=O)[O-] |
手性 SMILES |
C1=CC=C(C=C1)C=C=CC(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C=C=CC(=O)O |
同义词 |
(S)-4-Phenylbutane-2,3-dienoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















